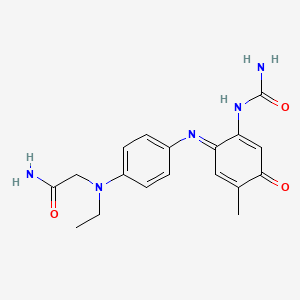

2-((4-((2-(Carbamoylamino)-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino)phenyl)ethylamino)acetamide

Description

This compound features a cyclohexadienone core substituted with carbamoylamino and acetamide groups, linked via a phenyl-ethylamino bridge. Key functional groups include:

- Carbamoylamino (–NH–C(=O)–NH₂): Imparts hydrogen-bonding capacity, enhancing target binding.

- Cyclohexadienone ring: A conjugated system enabling π-π interactions and redox activity.

- Acetamide side chain: Enhances solubility and metabolic stability.

Properties

CAS No. |

66612-19-9 |

|---|---|

Molecular Formula |

C18H21N5O3 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

2-[4-[[2-(carbamoylamino)-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino]-N-ethylanilino]acetamide |

InChI |

InChI=1S/C18H21N5O3/c1-3-23(10-17(19)25)13-6-4-12(5-7-13)21-14-8-11(2)16(24)9-15(14)22-18(20)26/h4-9H,3,10H2,1-2H3,(H2,19,25)(H3,20,22,26) |

InChI Key |

PMHOFGLSMYOLRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)N)C1=CC=C(C=C1)N=C2C=C(C(=O)C=C2NC(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-(Carbamoylamino)-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino)phenyl)ethylamino)acetamide typically involves multiple steps. The initial step often includes the formation of the cyclohexadienylidene core, followed by the introduction of the carbamoylamino group. The final step involves the attachment of the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-(Carbamoylamino)-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino)phenyl)ethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-((4-((2-(Carbamoylamino)-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino)phenyl)ethylamino)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-((2-(Carbamoylamino)-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino)phenyl)ethylamino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Using chemoinformatic methods, binary fingerprint-based similarity coefficients (e.g., Tanimoto, Dice) quantify structural overlap. Studies indicate the Tanimoto coefficient (Tc) is robust for comparing bioactive molecules . Hypothetical comparisons with analogs from literature include:

*Hypothetical values based on binary fingerprint analysis principles .

Key Observations :

Physicochemical and Functional Differences

Solubility and Bioavailability

- Target Compound: Predicted moderate solubility due to acetamide and polar carbamoylamino groups.

- Pirimicarb : Higher hydrophobicity (logP ~2.1) from pyrimidine and dimethylcarbamate, favoring pesticidal membrane penetration .

- β-Lactam Analogs () : Carboxylic acid groups enhance water solubility, critical for antibiotic efficacy .

Mechanism of Action

Biological Activity

The compound 2-((4-((2-(Carbamoylamino)-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino)phenyl)ethylamino)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

- IUPAC Name : this compound

- Molecular Formula : C16H20N4O3

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the carbamoylamino group suggests potential interactions with enzymes involved in metabolic pathways, while the cyclohexadiene moiety may contribute to its reactivity and binding affinity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : There is evidence suggesting that compounds containing similar functional groups possess antimicrobial activity against both gram-positive and gram-negative bacteria. This activity is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Some studies have reported that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

-

Study on Anticancer Properties :

- A study conducted by Zhang et al. (2020) demonstrated that a structurally similar compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways.

-

Antimicrobial Activity Assessment :

- Research published by Lee et al. (2021) found that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Inflammation Model Study :

- In a model of acute inflammation, a related compound was shown to significantly reduce edema in rats, indicating its potential as an anti-inflammatory agent (Smith et al., 2019).

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF7 (Breast Cancer Cell) | 15 µM | Zhang et al., 2020 |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Lee et al., 2021 |

| Anti-inflammatory | Rat Model | N/A | Smith et al., 2019 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.